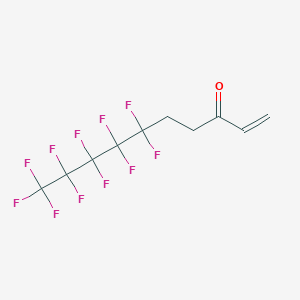![molecular formula C9H4BrF5 B12544290 Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- CAS No. 146500-63-2](/img/structure/B12544290.png)
Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- is a halogenated aromatic compound It features a benzene ring substituted with a bromine atom and a difluoro-trifluoromethyl ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- typically involves halogenation and coupling reactions. One common method is the bromination of a difluoro-trifluoromethyl ethenyl benzene precursor using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as palladium or nickel complexes may be used to facilitate the coupling reactions, and advanced purification techniques like distillation or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation may produce difluoro-trifluoromethyl benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials with unique electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique structural features.
Chemical Biology: Utilized in studies involving enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- involves its interaction with specific molecular targets. The bromine atom and the difluoro-trifluoromethyl ethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-bromo-2,4-difluoro-: Similar in structure but with different substitution patterns, leading to distinct chemical properties.
1-Bromo-4-(trifluoromethyl)benzene: Lacks the difluoro-ethenyl group, resulting in different reactivity and applications.
Uniqueness
Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- is unique due to the presence of both bromine and the difluoro-trifluoromethyl ethenyl group, which confer specific electronic and steric properties. These features make it particularly valuable in specialized applications such as advanced material synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
146500-63-2 |
|---|---|
Molekularformel |
C9H4BrF5 |
Molekulargewicht |
287.02 g/mol |
IUPAC-Name |
1-bromo-4-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H4BrF5/c10-6-3-1-5(2-4-6)7(8(11)12)9(13,14)15/h1-4H |
InChI-Schlüssel |
VIGZIGNDORZRMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=C(F)F)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


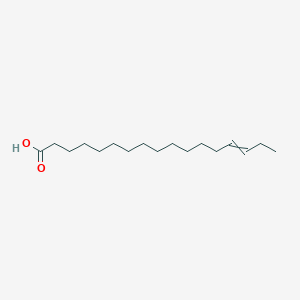
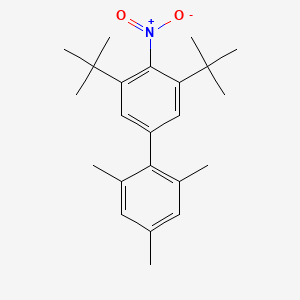

![Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl-](/img/structure/B12544235.png)
![3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B12544237.png)

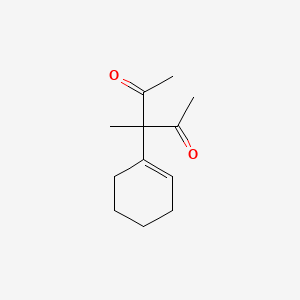
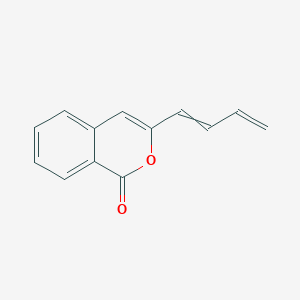
![Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate](/img/structure/B12544264.png)
![10H-Phenoxazine, 10-[[4-(2-hydroxyethyl)-1-piperazinyl]acetyl]-](/img/structure/B12544273.png)
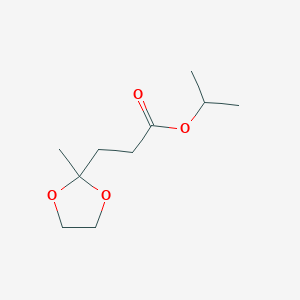
![2-[2-(Thiophen-2-yl)ethenyl]pyrazine](/img/structure/B12544286.png)
